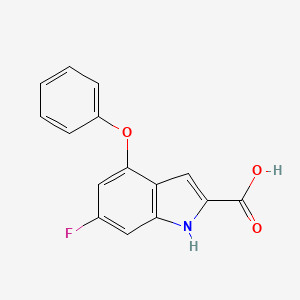

2-(1H-Indol-3-yl)-benzothiazole

Overview

Description

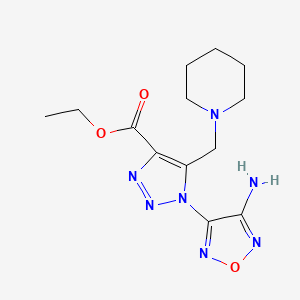

“2-(1H-Indol-3-yl)-benzothiazole” is a compound that belongs to the class of organic compounds known as n-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 1-position . It is also known as “Heteroauxin” or “2-(1H-indol-3-yl)acetic acid” and is used in laboratory chemicals .

Synthesis Analysis

The synthesis of “2-(1H-Indol-3-yl)-benzothiazole” involves a general approach where a series of compounds bearing five- and/or six-membered heterocyclic moieties, e.g., chromenol, 3,4-dihydroquinoline, and thiopyran-based indole core, are synthesized . The synthesis is initiated by esterification of 2-(1H-indol-3-yl)acetic acid with a catalytic amount of sulfuric acid in ethanol .Molecular Structure Analysis

The molecular structure of “2-(1H-Indol-3-yl)-benzothiazole” was determined by X-ray diffraction analysis and the optimal crystal structure was determined by density functional theory calculation . Molecular docking studies were carried out to explore the binding mode and structure-activity relationships of 2-((1H-indol-3-yl)thio)-N-benzyl-acetamide derivatives .Chemical Reactions Analysis

The key intermediate quinazolinone is unstable under used reaction conditions and can be oxidized to form the desired quinazolinone or undergo degradation affording 3-unsubstituted indole . The corresponding hydrazide was reacted with a variety of arylsulfonyl chlorides in sodium carbonate solution (pH 9-10) to afford N-[2-(1H-indol-3-yl)acetyl]arylsulfonohydrazides .Physical And Chemical Properties Analysis

The physical properties of such compounds, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application. In the IR spectrum, absorption bands were observed at 1651 cm −1; that is characteristic of the carbonyl group stretching .Scientific Research Applications

Aldose Reductase Inhibitors for Diabetic Complications

Recent research has focused on identifying treatments for chronic diabetic complications, leading to the discovery of highly potent and selective aldose reductase inhibitors. These inhibitors, including 3-[(4,5,7-trifluorobenzothiazol-2-yl)methyl]indole-N-acetic acid (lidorestat), have shown promise in reducing motor nerve conduction velocity deficits and normalizing polyols in diabetic models (Van Zandt et al., 2005).

Synthesis of Heterocycles and Pharmacophores

Benzothiazoles, including 2-(1H-Indol-3-yl)-benzothiazole, have been utilized in efficient syntheses of various heterocycles. These syntheses offer a general and efficient approach for heterocyclizations, useful in pharmaceutical research (Katritzky et al., 2000).

Anticancer Agents

Indole-3-substituted-2-benzimidazoles and benzothiazoles synthesized through N-arylation and condensation-oxidation protocols have shown efficacy as anti-cancer agents. These novel compounds have been tested against various cancer cell lines, demonstrating potential for therapeutic applications (Anwar et al., 2023).

Novel Compound Synthesis

Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate has been synthesized as a novel compound series. These compounds have been structurally confirmed and may have potential applications in various scientific fields (Nassiri & Milani, 2020).

Antimicrobial Agents

Research has led to the synthesis of novel 1-(1,3-benzothiazol-2-yl)-3-chloro-4H-spiro[azetidine-2,3'-indole]-2',4(1'H)-dione derivatives. These compounds have shown potential as antimicrobial agents against various bacterial and fungal strains, suggesting their use in developing new antimicrobial therapies (Gandhi et al., 2020).

Mechanism of Action

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The compounds showed highest activity among the prepared analogues due to the attachment of halogens connected at the appropriate place in the phenyl ring. Hence, these substituted phenyl rings are considered as a perfect side chain for the indole nucleus for the development of new antioxidant agents .

properties

IUPAC Name |

2-(1H-indol-3-yl)-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2S/c1-2-6-12-10(5-1)11(9-16-12)15-17-13-7-3-4-8-14(13)18-15/h1-9,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIFIGWPOWNVJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462713 | |

| Record name | (2E)-2-(3H-Indol-3-ylidene)-2,3-dihydro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-Indol-3-yl)-benzothiazole | |

CAS RN |

31224-76-7 | |

| Record name | 2-(1H-Indol-3-yl)benzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31224-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-2-(3H-Indol-3-ylidene)-2,3-dihydro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1H-benzimidazol-2-ylthio)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3258962.png)